molecular formula C7H10N4O B2829885 pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone CAS No. 1470113-85-9

pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone

Cat. No.: B2829885
CAS No.: 1470113-85-9
M. Wt: 166.184
InChI Key: UDLZAFDPBMZQHJ-UHFFFAOYSA-N
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Description

The compound “5-(pyrrolidin-1-ylcarbonyl)-1H-1,2,4-triazole” is a complex organic molecule that contains a pyrrolidine ring and a 1,2,4-triazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms, while 1,2,4-triazole is a five-membered ring with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

While specific synthesis methods for “5-(pyrrolidin-1-ylcarbonyl)-1H-1,2,4-triazole” are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “5-(pyrrolidin-1-ylcarbonyl)-1H-1,2,4-triazole” would be characterized by the presence of a pyrrolidine ring and a 1,2,4-triazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Agricultural and Horticultural Applications

5-(Pyrrolidin-1-ylcarbonyl)-1H-1,2,4-triazole derivatives have been recognized for their use in agriculture and horticulture, particularly as plant growth retardants. These compounds function as inhibitors of specific cytochrome P-450 dependent monooxygenases, offering valuable insights into the regulation of terpenoid metabolism, which is related to phytohormones and sterols. This association is crucial for understanding processes like cell division, cell elongation, and senescence in plants (Grossmann, 1990).

Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial activity of triazole derivatives, including 5-(Pyrrolidin-1-ylcarbonyl)-1H-1,2,4-triazole. These compounds have been tested against various bacterial and fungal pathogens, showing moderate to strong antimicrobial properties. The significance of these findings lies in the potential of these compounds to be developed into new antimicrobial agents, addressing the increasing concern of antibiotic resistance (Komsani et al., 2015), (Bayrak et al., 2009).

Biochemical Applications

In biochemical research, 5-(Pyrrolidin-1-ylcarbonyl)-1H-1,2,4-triazole derivatives have been used as scaffolds and building blocks for creating more complex molecular structures. These include synthesis processes like multicomponent synthesis, which is vital for the efficient and rapid construction of complex molecules. Such applications are instrumental in medicinal chemistry and drug design, where the need for diverse and complex molecules is constant (Janvier et al., 2002).

Fluorescence Mismatch Sensing

The triazole derivatives, especially those linked with pyrrolo moieties, have shown potential in DNA fluorescence mismatch sensing. This application is particularly relevant for single nucleotide polymorphism (SNP) detection in long DNA targets, where traditional techniques might fail. This aspect of triazole chemistry could be a significant step forward in genetic diagnostics and research (Ming & Seela, 2012).

Anti-Inflammatory and Antimalarial Research

The anti-inflammatory and antimalarial activities of certain 1,2,4-triazole derivatives have been investigated. This research is crucial for discovering new therapeutic agents, particularly in the field of hybrid drug synthesis, where these compounds serve as intermediates. The potential of these derivatives in treating inflammatory conditions and malaria is a significant area of interest in pharmaceutical research (Eya’ane Meva et al., 2021).

Future Directions

The future directions in the study of “5-(pyrrolidin-1-ylcarbonyl)-1H-1,2,4-triazole” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activity. This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

pyrrolidin-1-yl(1H-1,2,4-triazol-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c12-7(6-8-5-9-10-6)11-3-1-2-4-11/h5H,1-4H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLZAFDPBMZQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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